molecular formula C50H108N96+4 B1676170 Hydron;methane;1,3,5-triazine-2,4,6-triamine CAS No. 65036-95-5

Hydron;methane;1,3,5-triazine-2,4,6-triamine

Cat. No.: B1676170
CAS No.: 65036-95-5
M. Wt: 2054 g/mol
InChI Key: BHBRFTHMPYRECP-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of molybdate (Mo8O264-) with 1,3,5-triazine-2,4,6-triamine involves the reaction of molybdate salts with melamine under controlled conditions. The reaction typically takes place in an aqueous solution, where the molybdate ions and melamine molecules interact to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of the compound with the correct stoichiometry.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the required reaction conditions. The final product is typically purified through filtration, crystallization, or other separation techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Molybdate (Mo8O264-), tetrahydrogen, compd. with 1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The molybdate ions can undergo oxidation reactions, leading to the formation of higher oxidation states of molybdenum.

    Reduction: The compound can also participate in reduction reactions, where the molybdate ions are reduced to lower oxidation states.

    Substitution: The triazine ring in melamine can undergo substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic and inorganic compounds for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of molybdenum, while substitution reactions can yield various substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve, making it a valuable tool in synthetic chemistry.

Biology

In biology, the compound has been studied for its potential use in enzyme inhibition and as a probe for studying molybdenum-dependent enzymes. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

Medicine

In medicine, the compound has potential applications in drug development and delivery. Its unique properties allow it to interact with biological targets in a specific manner, making it a promising candidate for therapeutic applications.

Industry

In industry, the compound is used as an additive in lubricants and as a flame retardant. Its ability to enhance the properties of materials makes it valuable in various industrial applications.

Mechanism of Action

The mechanism by which molybdate (Mo8O264-), tetrahydrogen, compd. with 1,3,5-triazine-2,4,6-triamine exerts its effects involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of molybdenum-dependent enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to various biochemical effects. In industrial applications, the compound’s mechanism of action involves its ability to enhance the properties of materials, such as increasing the lubricity of lubricants or improving the flame retardancy of materials.

Comparison with Similar Compounds

Similar Compounds

    Molybdate (MoO42-): A simpler molybdate compound with different chemical properties and applications.

    1,3,5-Triazine-2,4,6-triamine (Melamine): The triazine component of the compound, used in various applications, including as a flame retardant and in the production of plastics.

    Molybdenum Trioxide (MoO3): Another molybdenum compound with different oxidation states and applications.

Uniqueness

Molybdate (Mo8O264-), tetrahydrogen, compd with 1,3,5-triazine-2,4,6-triamine is unique due to its combination of molybdate ions and melamine This combination imparts unique chemical properties that are not found in the individual components

Properties

CAS No.

65036-95-5

Molecular Formula

C50H108N96+4

Molecular Weight

2054 g/mol

IUPAC Name

hydron;methane;1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/16C3H6N6.2CH4/c16*4-1-7-2(5)9-3(6)8-1;;/h16*(H6,4,5,6,7,8,9);2*1H4/p+4

InChI Key

BHBRFTHMPYRECP-UHFFFAOYSA-L

SMILES

[H+].[H+].[H+].[H+].C.C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N

Canonical SMILES

[H+].[H+].[H+].[H+].C.C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N

Appearance

Solid powder

65036-95-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Melamine molybdate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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